molecular formula C20H15N3O2 B10809090 N-[4-(5-Methyl-benzooxazol-2-yl)-phenyl]-nicotinamide

N-[4-(5-Methyl-benzooxazol-2-yl)-phenyl]-nicotinamide

Cat. No.: B10809090
M. Wt: 329.4 g/mol
InChI Key: KPHDVFMQPVPPDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(5-Methyl-benzooxazol-2-yl)-phenyl]-nicotinamide is a nicotinamide derivative featuring a benzooxazole moiety substituted with a methyl group at the 5-position, linked to a phenyl ring. This structural motif confers unique electronic and steric properties, making it a candidate for targeting enzymes such as VEGFR-2 or NCX inhibitors, as seen in related compounds .

Properties

Molecular Formula

C20H15N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C20H15N3O2/c1-13-4-9-18-17(11-13)23-20(25-18)14-5-7-16(8-6-14)22-19(24)15-3-2-10-21-12-15/h2-12H,1H3,(H,22,24)

InChI Key

KPHDVFMQPVPPDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CN=CC=C4

Origin of Product

United States

Biological Activity

N-[4-(5-Methyl-benzooxazol-2-yl)-phenyl]-nicotinamide is a compound that has garnered attention due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoxazole moiety, which is known for its diverse biological activities, attached to a phenyl group and a nicotinamide structure . The presence of these functional groups contributes to its potential efficacy in various therapeutic areas.

Chemical Structure

  • Molecular Formula : C16_{16}H14_{14}N2_{2}O
  • Molecular Weight : 266.30 g/mol

This compound has been investigated for its role as an inhibitor of nicotinamide adenine dinucleotide (NAD+^+) metabolism , particularly through the inhibition of the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT plays a crucial role in the NAD+^+ salvage pathway, which is vital for cellular metabolism and energy production.

Key Mechanisms:

  • Inhibition of NAMPT : By inhibiting NAMPT, this compound can lower intracellular NAD+^+ levels, potentially leading to apoptosis in cancer cells.
  • Regulation of Cellular Metabolism : The reduction in NAD+^+ affects various metabolic pathways, including glycolysis and oxidative phosphorylation.
  • Antioxidant Activity : Some studies suggest that benzoxazole derivatives exhibit antioxidant properties, which may contribute to their therapeutic effects.

Anticancer Activity

Research indicates that this compound may possess significant anticancer properties. It has been shown to induce cell death in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study Example :

  • In vitro studies demonstrated that this compound effectively inhibited the proliferation of human cancer cell lines (e.g., HeLa and MCF-7) with IC50_{50} values in the low micromolar range, suggesting potent anticancer activity .

Neuroprotective Effects

The compound's ability to modulate NAD+^+ levels has implications for neuroprotection. Increased NAD+^+ levels are associated with improved neuronal survival and function.

Research Findings

A comprehensive review of recent studies highlights the following findings regarding the biological activity of this compound:

StudyFindings
Demonstrated potent inhibition of NAMPT in vitro, leading to reduced NAD+^+ levels in cancer cells.
Showed significant anticancer effects on multiple cancer cell lines with low IC50_{50} values.
Reported potential neuroprotective effects through modulation of cellular metabolism and oxidative stress reduction.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound suggests good oral bioavailability and favorable metabolic stability. However, further studies are necessary to fully understand its safety profile and potential side effects.

Scientific Research Applications

Pharmacological Properties

N-[4-(5-Methyl-benzooxazol-2-yl)-phenyl]-nicotinamide belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities. The compound features a benzoxazole moiety linked to a phenyl group and a nicotinamide structure, which enhances its lipophilicity and may influence its interaction with biological targets.

Therapeutic Applications

The therapeutic applications of this compound are broad, covering several disease areas:

  • Respiratory Disorders : Due to its PDE4 inhibitory activity, it may be effective in managing conditions like asthma and chronic obstructive pulmonary disease by reducing inflammation and promoting bronchodilation.
  • Inflammatory Diseases : The compound shows promise in treating rheumatoid arthritis, psoriasis, and other inflammatory conditions by modulating immune responses and reducing inflammation .
  • Cancer Treatment : Preliminary studies suggest that derivatives of benzoxazole compounds exhibit anticancer properties. This compound may share similar properties, warranting further investigation into its efficacy against various cancer cell lines .

Anticancer Activity

Recent research highlighted the anticancer potential of benzoxazole derivatives. For instance, compounds similar to this compound demonstrated significant growth inhibition against several cancer cell lines, including OVCAR-8 (ovarian cancer) and NCI-H460 (lung cancer) .

Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H46075.99

This data suggests that further exploration of this compound could yield promising results in oncology.

Interaction Studies

Interaction studies have been conducted to assess the binding affinity of this compound with various biological targets. These studies are crucial for understanding the pharmacokinetic profile and therapeutic potential of the compound .

Comparison with Similar Compounds

Compound 37 : N-(4-Fluorophenyl)-6-(3-(5-methyl-1,2,4-oxadiazol-3-yl)-benzylthio)nicotinamide

  • Structure : Features a 1,2,4-oxadiazole ring with a methyl group and a fluorophenyl substituent.
  • Molecular Data : ESI-MS m/z = 421.1 [M + H]⁺; HPLC purity = 80.7% .
  • Key Difference : The presence of a sulfur-containing benzylthio linker and oxadiazole ring enhances hydrophobicity compared to the target compound’s benzooxazole system.

Compound 884980-86-3 : N-[4-(5-thien-2-yl-1,2,4-oxadiazol-3-yl)phenyl]nicotinamide

  • Structure : Incorporates a thiophene-substituted oxadiazole ring.
  • Molecular Data : Molecular weight = 348.378 .

Compound 903434-46-8 : 2-chloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide

  • Structure : Contains dual chloro substituents on the nicotinamide and phenyl rings.
  • Molecular Data : Formula = C₂₀H₁₃Cl₂N₃O₂ .
  • Key Difference : Chlorine atoms increase electronegativity and may enhance metabolic stability compared to the methyl-substituted target compound.

NCX Inhibitors

  • Compound 8: N-(3-Aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide Activity: IC₅₀ = 0.24 µM for reverse NCX inhibition . QSAR Insight: Hydrophobicity (π) and substituent shape (B₍iv₎) critically influence NCX inhibition. The target compound’s benzooxazole may optimize these parameters better than phenoxy-linked derivatives.

VEGFR-2 Inhibitors

  • Compound 6 : (E)-N-(4-(2-(2,4-Dichlorobenzylidene)hydrazine-1-carbonyl)phenyl)-nicotinamide
    • Activity : Demonstrated anti-proliferative effects via VEGFR-2 inhibition .
    • Key Difference : The hydrazine-carbonyl linker in Compound 6 may enhance conformational flexibility compared to the rigid benzooxazole scaffold in the target compound.

Anti-inflammatory Agents

  • Compound 5(c): N-{4-[2-Amino-4-(3,4,5-trimethoxy-phenyl)-6H-[1,3]oxazine-6-yl]-phenyl}-nicotinamide Activity: Superior anti-inflammatory activity compared to indomethacin . Key Difference: The trimethoxyphenyl group in the oxazine ring provides steric bulk and electron-donating effects, contrasting with the electron-withdrawing methyl-benzooxazole in the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.